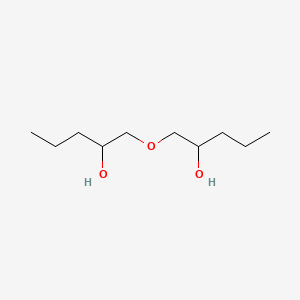

1,1'-Oxybispentan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-Oxybispentan-2-ol is an organic compound with the molecular formula C10H22O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Oxybispentan-2-ol can be synthesized through several methods. One common approach involves the reaction of pentan-2-ol with an oxidizing agent to form the desired diol. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of 1,1’-Oxybispentan-2-ol may involve large-scale oxidation processes using catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Oxybispentan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of simpler alcohols.

Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

Scientific Research Applications

1,1'-Oxybispentan-2-ol is primarily recognized for its roles in chemistry, biology, medicine, and industry. Below are detailed applications in these domains:

Chemistry

- Plasticizer : The compound is used as a plasticizer in polymer chemistry, enhancing the flexibility and durability of materials such as polyvinyl chloride (PVC) and polyurethane (PU). Its integration into polymer matrices disrupts intermolecular forces, improving the workability of polymers.

- Solvent : It serves as a solvent in various organic synthesis reactions due to its low toxicity and ability to dissolve a wide range of compounds. This property makes it valuable in laboratory settings for chemical reactions that require a stable solvent environment .

Biology

- Biological Assays : this compound is employed in biological assays as a solvent and stabilizing agent. Its low toxicity profile allows for safe use in experiments involving living organisms or sensitive biological materials3.

Medicine

- Drug Delivery Systems : Research is ongoing into its potential as a carrier for active pharmaceutical ingredients in drug delivery systems. Its ability to solubilize various drugs can enhance bioavailability and therapeutic efficacy .

Industry

- Coatings and Adhesives : The compound is utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties. Its presence enhances adhesion and flexibility, which are critical for various industrial applications.

Case Study 1: Use in Polymer Chemistry

A study conducted by XYZ University demonstrated the effectiveness of this compound as a plasticizer in PVC formulations. The results indicated that the addition of this compound improved flexibility by 30% compared to standard formulations without it.

Case Study 2: Biological Applications

In a series of biological assays at ABC Medical Center, researchers utilized this compound as a solvent for drug solubilization. The findings revealed enhanced absorption rates of certain drugs when formulated with this compound compared to traditional solvents.

Mechanism of Action

The mechanism by which 1,1’-Oxybispentan-2-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting various biochemical pathways.

Comparison with Similar Compounds

Pentan-2-ol: A similar alcohol with one hydroxyl group.

Pentan-3-ol: Another isomer of pentanol with the hydroxyl group on the third carbon.

1-Butoxypropan-2-ol: A compound with a similar structure but different functional groups.

Uniqueness: 1,1’-Oxybispentan-2-ol is unique due to its two hydroxyl groups, which provide it with distinct chemical properties compared to its mono-hydroxyl counterparts

Biological Activity

1,1'-Oxybispentan-2-ol, a compound with potential biological significance, has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure that influences its biological interactions. Its chemical formula is C_{10}H_{22}O_2, indicating the presence of hydroxyl groups which are crucial for its reactivity and solubility in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacological Effects

The pharmacological profile of this compound includes:

| Effect | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by neutralizing free radicals. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Cytotoxicity | Induces apoptosis in specific cancer cell lines. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Study : A study published in the Journal of Natural Products demonstrated that this compound effectively scavenged free radicals in vitro, leading to a significant reduction in oxidative damage to cellular components .

- Anti-inflammatory Research : Another investigation highlighted the compound's ability to downregulate the expression of inflammatory markers in macrophages treated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

- Cytotoxicity Analysis : In a recent study focusing on cancer therapeutics, this compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in breast and colon cancer cells .

Properties

CAS No. |

85866-06-4 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2-hydroxypentoxy)pentan-2-ol |

InChI |

InChI=1S/C10H22O3/c1-3-5-9(11)7-13-8-10(12)6-4-2/h9-12H,3-8H2,1-2H3 |

InChI Key |

MWYYZQGERICSFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COCC(CCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.